3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione
Description
The compound 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione is a pyrimidine-2,4-dione derivative featuring a pyrimidin-2-ylsulfanyl group at position 6 and a 3-chloro-5-(trifluoromethyl)pyridin-2-ylaminoethyl substituent at position 3.
Properties
IUPAC Name |
3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N6O2S/c17-10-6-9(16(18,19)20)8-24-13(10)21-4-5-26-12(27)7-11(25-15(26)28)29-14-22-2-1-3-23-14/h1-3,6-8H,4-5H2,(H,21,24)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAIWJSOUDFIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=CC(=O)N(C(=O)N2)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1 Synthesis of Intermediate: The preparation starts with the synthesis of the intermediate 3-chloro-5-(trifluoromethyl)pyridin-2-ylamine through the chlorination of 2-amino-5-trifluoromethylpyridine.
Step 2 Formation of Aminoethyl Chain: The intermediate is then reacted with 2-bromoethylamine under basic conditions to form the desired aminoethyl chain.
Step 3 Pyrimidine Ring Formation: The resulting compound is further reacted with a pyrimidine-2-thiol derivative to form the 6-pyrimidin-2-ylsulfanyl substituent.
Step 4 Cyclization and Final Product Formation: The final step involves cyclization to form the 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione under controlled acidic or basic conditions.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions, use of catalysts, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, primarily at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridinyl ring, potentially leading to the removal of the trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can be carried out at the chlorine atom in the pyridinyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Sulfoxides/Sulfones: Formed during oxidation.
De-trifluoromethylated Compounds: Formed during reduction.
Substituted Pyridines: Formed during nucleophilic substitution.
Scientific Research Applications
3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione is used in several scientific research domains:
Chemistry: Studied for its unique chemical reactivity and stability.
Biology: Investigated for its potential as a bioactive molecule interacting with enzymes and receptors.
Medicine: Evaluated for its therapeutic potential in treating diseases like cancer and inflammatory conditions.
Industry: Used as a lead compound in the development of novel drugs and agrochemicals.
Mechanism of Action
Compared to other compounds with similar structures, 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione is unique due to:
Enhanced Stability: The presence of both pyridine and pyrimidine rings contributes to its chemical stability.
Biological Activity: The trifluoromethyl group increases its potential interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related pyrimidine-2,4-dione derivatives and pyridine-based analogs, focusing on substituent effects and inferred properties.
6-Amino-1,3-dimethyl-5-[(E)-2-(methylsulfanyl)benzylideneamino]pyrimidine-2,4(1H,3H)-dione ()
- Structural Differences: The target compound substitutes the pyrimidin-2-ylsulfanyl group for a methylsulfanyl-benzylideneamino moiety. The pyridine-aminoethyl chain in the target is absent here, replaced by a dimethylamino group.
- Key Features: The benzylideneamino group enables π-π interactions, while the methylsulfanyl group may contribute to moderate solubility .
- Inferred Properties :
- The absence of a trifluoromethyl group likely reduces lipophilicity compared to the target compound.
3-[4-Chloranyl-3-(2-methylphenoxy)naphthalen-1-yl]-6-(trifluoromethyl)-5H-pyrimidine-2,4-dione ()
- Structural Differences: A naphthalene-phenoxy group replaces the pyridine-aminoethyl chain. Both compounds share a trifluoromethyl group and pyrimidine-2,4-dione core.
- Inferred Properties: The target compound’s pyridine-aminoethyl chain may offer greater conformational flexibility for target engagement.
6-[(3-Hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione ()
- Structural Differences :
- Hydroxymethylpropyl and methoxymethyl groups replace the sulfanyl and pyridine substituents.
- Key Features :
- Inferred Properties :
- The target compound’s sulfanyl and trifluoromethyl groups likely improve lipophilicity and bioavailability.
6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone ()
- Structural Differences: A propargylsulfanyl group replaces the pyrimidin-2-ylsulfanyl moiety. The core is a pyrimidinone (one keto group) rather than a dione.
- Key Features :
- Inferred Properties :
- The target compound’s pyrimidin-2-ylsulfanyl group may enhance aromatic interactions in biological systems.
Pyridine Derivatives with Chloro and Trifluoromethyl Groups ()
- Structural Differences: Examples include 2-chloro-6-(trichloromethyl)pyridine and 4-chloro-5-(methylamino)-2-(trifluoro-m-tolyl)-2H-pyridazinone.
- Key Features :
- Inferred Properties: The target compound’s pyridine-aminoethyl chain may mimic these electronic effects while adding steric bulk for selective binding.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-pyrimidin-2-ylsulfanyl-1H-pyrimidine-2,4-dione is a complex organic molecule with potential biological activities. Its unique chemical structure, featuring a pyrimidine core and various functional groups, suggests interactions with multiple biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator in various signaling pathways, particularly those involving purinergic receptors. The trifluoromethyl and chloro substituents enhance lipophilicity and potentially improve binding affinity to target proteins.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines through apoptosis. |
| Antimicrobial Activity | Demonstrates inhibitory effects on bacterial growth, particularly Gram-positive strains. |
| Anti-inflammatory Effects | Modulates inflammatory pathways, reducing cytokine production in vitro. |
Case Studies
-
Antitumor Activity
- A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a chemotherapeutic agent. The mechanism involved the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins.
-
Antimicrobial Activity
- In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial efficacy.
-
Anti-inflammatory Effects
- A recent investigation into the anti-inflammatory properties revealed that treatment with the compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50%. This suggests a potential role in managing inflammatory diseases.
Research Findings
Recent research has highlighted the following findings regarding the compound's biological activity:
- Cellular Mechanisms : The compound appears to interfere with cellular signaling pathways associated with proliferation and survival.
- Synergistic Effects : When combined with other chemotherapeutic agents, there is evidence of synergistic effects that enhance overall efficacy against resistant cancer cell lines.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile in animal models, with no significant adverse effects observed at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
